molecular formula C6H6FN3O B13288709 2-Fluoro-N-hydroxynicotinimidamide

2-Fluoro-N-hydroxynicotinimidamide

Cat. No.: B13288709
M. Wt: 155.13 g/mol
InChI Key: ADNYHJNVCUXQJU-UHFFFAOYSA-N
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Description

2-Fluoro-N-hydroxynicotinimidamide is a fluorinated derivative of nicotinimidamide, characterized by the presence of a fluorine atom at the 2-position of the pyridine ringThe molecular formula of this compound is C6H6FN3O, and it has a molecular weight of 155.13 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction, where pyridines containing leaving groups (such as halides or sulfonates) at the 2-position are reacted with fluoride sources like hydrofluoric acid or tetrabutylammonium fluoride . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of 2-Fluoro-N-hydroxynicotinimidamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-hydroxynicotinimidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The fluorine atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can replace the fluorine atom under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields oxo derivatives, while reduction of the nitro group produces amines.

Scientific Research Applications

Based on the search results, here's a detailed overview of the applications of compounds related to "2-Fluoro-N-hydroxynicotinimidamide":

2-Amino-5-fluoro-N-hydroxynicotinimidamide

The mechanism of action of 2-Amino-5-fluoro-N-hydroxynicotinimidamide involves interactions with specific molecular targets, such as binding to enzymes.

3- meta-pyridin-1,2,4-oxadiazole derivative of 18β H-glycyrrhetinic acid (2g)

  • P-glycoprotein (P-gp) Inhibition and Multidrug Resistance (MDR) Reversal: Compound 2g , a 3- meta-pyridin-1,2,4-oxadiazole derivative of 18β H-glycyrrhetinic acid, has shown potential as a P-gp inhibitor .
  • Interaction with Transmembrane Domain: Molecular docking suggests that 2g can directly interact with the transmembrane domain of P-gp, exhibiting a low free binding energy (-10.2 kcal/mol) .
  • Increased Intracellular Accumulation: In KB-8-5 human cervical carcinoma cells and RLS40 murine lymphosarcoma cells (both MDR phenotype mediated by P-gp activation), 2g effectively increased the intracellular accumulation of fluorescent P-gp substrates like rhodamine 123 or doxorubicin (DOX) at nontoxic concentrations .
  • Enhanced Toxicity and Intracellular Accumulation of DOX: 2g enhanced the susceptibility of KB-8-5 cells to DOX cytotoxicity by 2.3-fold at 5 μM . The combination of 2g with DOX demonstrated strong synergism .
  • Dose-Dependent Effect: The more pronounced susceptibility of RLS40 cells to 2g compared to KB-8-5 cells can be explained by the dose-dependent effect of the compound .
  • Potential for Novel P-gp Inhibitors: These results suggest that pentacyclic triterpenoids bearing N-containing heterocycles can be considered a promising platform to develop novel P-gp inhibitors . Pyridine-bearing compounds also show promise as scaffolds for designing P-gp inhibitors .
  • Considerations for Further Investigation: The synergistic cytotoxic effect of 2g and DOX suggests the necessity for further investigation into the toxic profile of 2g when combined with other pharmacologically active compounds in animal models .

Nitrogen-containing molecules

N-heterocyclic skeletons feature significantly various classes of therapeutic applications and are used as the building blocks of a number of new drug candidates, due to the ability of the nitrogen atom to easily form hydrogen bonding with biological targets . A vast number of nitrogen-containing heterocyclic compounds are known to exhibit a wide range of pharmacological activities including anticancer, anti-HIV, antimalaria, anti-tubercular, anti-microbial and diabetic activities .

Case Studies

  • PFAS trends: Radial diagrams are used to visualize spatial and temporal trends for individual Per- and Polyfluoroalkyl Substances (PFAS) constituents or total concentrations for various PFAS groups . They can illustrate trends for PFSAs (PFOS, PFHxS, PFBS) and precursors like perfluorohexane sulfonamide FHxSA .
  • Redox indicator trends: Radial diagrams are helpful for visualizing redox indicator trends, confirming whether redox conditions are favorable for the transformation of precursors to PFAAs .
  • Aquifer Contamination: Radial diagrams are used for visualizing PFAS trends in an aquifer contaminated with PFAS from fire training areas .
  • Anti-inflammatory and anticancer activities: β-lactam hybrids were prepared and evaluated for their anti-inflammatory and anticancer activities .
  • Antimicrobial activity: Compounds were synthesized and evaluated for antimicrobial activity against Mycobacterium tuberculosis (M.tb) and Moraxella catarrhalis (M.cat) .
  • Anti-tubercular activity: Compounds with a 1,2,3-triazole linker were developed and screened for anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain .
  • Antiviral activity: Compounds with 1,2,3-triazole linkers were synthesized and tested for their antiviral activity in TZM-bl cells infected with the HIV-1 NL4-3 virus .

Data Table

CompoundApplication
2-Amino-5-fluoro-N-hydroxynicotinimidamide Interacts with specific molecular targets such as enzymes
3- meta-pyridin-1,2,4-oxadiazole derivative of 18β H-glycyrrhetinic acid (2g) P-gp inhibitor, MDR reversal, increased intracellular accumulation of drugs, enhanced cytotoxicity of DOX in cancer cells
Nitrogen-containing molecules Therapeutic applications, building blocks for drug candidates, anticancer, anti-HIV, antimalaria, anti-tubercular, anti-microbial and diabetic activities
PFAS Visualizing spatial/temporal trends, assessing aquifer contamination, redox conditions
β-lactam hybrids Anti-inflammatory and anticancer activities
Compounds with a 1,2,3-triazole linker Anti-tubercular and antiviral activities

Androgen receptor modulating compounds

Mechanism of Action

The mechanism of action of 2-Fluoro-N-hydroxynicotinimidamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes and receptors. This interaction can modulate the activity of these biological targets, leading to various therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-N-hydroxynicotinimidamide is unique due to its specific substitution pattern and the presence of both a fluorine atom and a hydroxyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

2-Fluoro-N-hydroxynicotinimidamide is a compound that has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

This compound is characterized by its unique chemical structure, which includes a fluorine atom and a hydroxyl group attached to a nicotinimidamide backbone. This structural configuration is believed to enhance its biological activity through improved binding affinity to various molecular targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Notably, it has been studied for its role as a potential inhibitor of P-glycoprotein (P-gp), a critical protein involved in drug transport and multidrug resistance (MDR) in cancer cells.

Key Mechanisms:

  • P-glycoprotein Inhibition : Research indicates that this compound can inhibit the efflux activity of P-gp, leading to increased intracellular accumulation of chemotherapeutic agents such as doxorubicin (DOX) in resistant cancer cell lines .
  • Antiviral Properties : The compound has also shown promise in antiviral assays, suggesting its potential application in treating viral infections.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

  • Anticancer Activity : Studies have demonstrated that this compound enhances the cytotoxic effects of various chemotherapeutics in multidrug-resistant cancer cell lines by reversing drug resistance mechanisms .
  • Antiviral Activity : Preliminary investigations indicate that this compound may possess antiviral properties, although further studies are needed to elucidate the specific viral targets and mechanisms involved.
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases.

Case Studies

Several case studies have explored the efficacy of this compound in various biological contexts:

  • Multidrug Resistance Reversal :
    • A study involving KB-8-5 human cervical carcinoma cells demonstrated that treatment with this compound significantly increased the intracellular accumulation of fluorescent P-gp substrates, indicating its effectiveness as a P-gp inhibitor. The synergy between this compound and DOX was particularly pronounced, enhancing DOX cytotoxicity by over two-fold at non-toxic concentrations .
  • Toxicity Assessments :
    • Toxicity studies conducted on non-transformed human fibroblasts showed that this compound exhibits low toxicity levels, making it a viable candidate for further therapeutic development .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerEnhanced DOX cytotoxicity in resistant cells
AntiviralPotential antiviral properties
Anti-inflammatoryModulation of inflammatory pathways
P-glycoprotein InhibitionIncreased accumulation of chemotherapeutics

Properties

Molecular Formula

C6H6FN3O

Molecular Weight

155.13 g/mol

IUPAC Name

2-fluoro-N'-hydroxypyridine-3-carboximidamide

InChI

InChI=1S/C6H6FN3O/c7-5-4(6(8)10-11)2-1-3-9-5/h1-3,11H,(H2,8,10)

InChI Key

ADNYHJNVCUXQJU-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=C(N=C1)F)/C(=N/O)/N

Canonical SMILES

C1=CC(=C(N=C1)F)C(=NO)N

Origin of Product

United States

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